molecular formula C18H15NO5 B5767342 N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5767342
M. Wt: 325.3 g/mol
InChI Key: MWUAZNQPGOXHCW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as MOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOCA is a derivative of coumarin, a natural compound found in many plants, and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Effects

  • Antibacterial Activity of Derivatives: Derivatives of 4-hydroxy-chromen-2-one, including N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide, have shown significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antioxidant Properties

  • Antioxidant Activity: New coumarin derivatives, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide, have been evaluated for antioxidant properties and compared with standard antioxidants like ascorbic acid (Kadhum et al., 2011).

Anticancer Properties

  • Anticancer Activity: Synthesized coumarin derivatives have demonstrated potential antitumor activity against human cancer cell lines. Specific compounds such as N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide showed notable inhibitory activity, suggesting their potential in cancer therapy (Shi et al., 2020).

Neuroprotective Effects

  • Neuroprotection and Enzyme Inhibition: Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties have been found to inhibit acetylcholinesterase and exhibit neuroprotective effects against oxidative stress, indicating potential applications in neurodegenerative diseases (Sameem et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Compounds: Research has been conducted on the synthesis and characterization of various compounds related to N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, providing insights into their chemical properties and potential applications (Velikorodov et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-14-7-4-13(5-8-14)19-17(20)11-23-15-6-2-12-3-9-18(21)24-16(12)10-15/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUAZNQPGOXHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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